N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a dimethylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-dimethylaniline with 4-fluorobenzoyl chloride to form an intermediate amide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and fluorophenyl group are key functional groups that enable the compound to bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3,4-dimethylphenyl)-1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-indole-3-carboxamide
- N-[4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]cyclohexanecarboxamide
Uniqueness
N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole ring and the fluorophenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
634166-95-3 |
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Molecular Formula |
C17H16FN5OS |
Molecular Weight |
357.4g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-3-6-14(9-12(11)2)19-16(24)10-25-17-20-21-22-23(17)15-7-4-13(18)5-8-15/h3-9H,10H2,1-2H3,(H,19,24) |
InChI Key |
VHRVSGFNOULXOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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